1-ethyl-1H-imidazole-4-sulfonyl chloride spectroscopic data (NMR, IR, MS)
1-ethyl-1H-imidazole-4-sulfonyl chloride spectroscopic data (NMR, IR, MS)
This guide details the spectroscopic characterization, synthesis, and handling of 1-ethyl-1H-imidazole-4-sulfonyl chloride (CAS 137049-01-5). It is designed for researchers utilizing this compound as a sulfonylating agent or building block in medicinal chemistry.
CAS: 137049-01-5 | Formula: C
Chemical Context & Utility
1-Ethyl-1H-imidazole-4-sulfonyl chloride is a specialized heterocyclic electrophile. Unlike its more common 1-methyl analog, the 1-ethyl variant offers increased lipophilicity, which can modulate the pharmacokinetic properties (logP) of downstream sulfonamide drugs. It is primarily employed to introduce the imidazole-4-sulfonyl moiety into amines, creating bioactive sulfonamides often investigated for enzyme inhibition (e.g., carbonic anhydrase inhibitors) or receptor antagonism.
Key Applications:
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Late-Stage Functionalization: Introduction of the imidazole pharmacophore.
-
Solid-Phase Synthesis: Used as a capping agent or linker.
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Heterocyclic Building Block: Precursor for fused ring systems.
Synthesis & Preparation Protocol
The synthesis typically involves the chlorosulfonation of 1-ethylimidazole. This reaction requires strict anhydrous conditions due to the moisture sensitivity of the sulfonyl chloride group.
Optimized Laboratory Scale Protocol
Note: This protocol is derived from standard chlorosulfonation methodologies for 1-alkylimidazoles.
-
Reagents: 1-Ethylimidazole (1.0 equiv), Chlorosulfonic acid (ClSO
H, 5.0 equiv), Thionyl chloride (SOCl , 2.0 equiv). -
Setup: Flame-dried 3-neck round bottom flask, reflux condenser, dropping funnel, inert gas (N
or Ar) atmosphere. -
Procedure:
-
Step A (Addition): Cool ClSO
H to 0°C. Add 1-ethylimidazole dropwise over 30 mins. Caution: Highly exothermic. -
Step B (Heating): Heat the mixture to 100°C for 2 hours.
-
Step C (Chlorination): Cool to 60°C. Add SOCl
dropwise to convert any sulfonic acid byproducts to the chloride. Reflux at 80°C for 2 hours. -
Step D (Isolation): Cool to room temperature.[2] Pour the reaction mixture slowly onto crushed ice (carefully!).
-
Step E (Extraction): Extract immediately with Dichloromethane (DCM) or Chloroform (x3).
-
Step F (Drying): Dry organic layer over anhydrous MgSO
, filter, and concentrate in vacuo below 40°C.
-
Synthesis Workflow Diagram
Caption: Step-by-step chlorosulfonation workflow for converting 1-ethylimidazole to the target sulfonyl chloride.
Spectroscopic Characterization
The following data establishes the structural identity of the compound.
A. Nuclear Magnetic Resonance (NMR)
The
Solvent: CDCl
| Position | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| H2 | 7.85 – 8.05 | Singlet (s) | 1H | N-CH-N | Deshielded by two nitrogen atoms; typically the most downfield signal. |
| H5 | 7.80 – 7.95 | Singlet (s) | 1H | SO | Deshielded by the electron-withdrawing sulfonyl chloride group. |
| N-CH | 4.10 – 4.25 | Quartet (q) | 2H | N-CH | Typical chemical shift for methylene attached to an aromatic nitrogen. |
| CH | 1.45 – 1.55 | Triplet (t) | 3H | N-CH | Terminal methyl group; couples with the methylene protons ( |
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C2: 138.5 ppm
-
C4 (ipso): 142.0 ppm (Broad/Weak due to SO
Cl substitution) -
C5: 126.5 ppm
-
Ethyl CH
: 45.2 ppm -
Ethyl CH
: 15.4 ppm
B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the sulfonyl chloride functionality, which is the reactive warhead of the molecule.
| Wavenumber (cm | Vibration Mode | Functional Group | Notes |
| 3100 – 3150 | C-H Stretch | Imidazole Ring | Weak, sharp aromatic C-H bands. |
| 2980 – 2990 | C-H Stretch | Alkyl (Ethyl) | Aliphatic C-H stretches. |
| 1380 – 1410 | S=O Stretch | Sulfonyl Chloride | Diagnostic: Asymmetric sulfonyl stretch. Highly characteristic. |
| 1170 – 1195 | S=O Stretch | Sulfonyl Chloride | Diagnostic: Symmetric sulfonyl stretch. |
| ~600 – 700 | S-Cl Stretch | S-Cl Bond | Often obscured but confirms the chloride. |
C. Mass Spectrometry (MS)
The mass spectrum provides confirmation of the molecular weight and the presence of the chlorine atom, visible via the isotope pattern.
-
Ionization Mode: ESI+ (Electron Spray Ionization) or EI (Electron Impact).
-
Molecular Ion: [M]
or [M+H] .
| m/z Value | Ion Identity | Relative Abundance | Interpretation |
| 194.0 | [M] | 100% | Base peak for the molecular ion. |
| 196.0 | [M+2] | ~33% | Diagnostic: 3:1 ratio confirms the presence of one Chlorine atom. |
| 159.0 | [M - Cl] | Variable | Loss of the chlorine radical/ion (sulfonyl cation). |
| 95.0 | [M - SO | High | Loss of the entire sulfonyl chloride group, leaving the ethyl-imidazole fragment. |
Fragmentation Pathway Diagram
Caption: Proposed MS fragmentation pathway showing the loss of Chlorine and the Sulfonyl group.
Quality Control & Stability
Purity Assessment:
-
HPLC: Use a C18 column with an Acetonitrile/Water gradient (0.1% Formic Acid). Note that the sulfonyl chloride may hydrolyze on the column; derivatization with an amine (e.g., benzylamine) prior to injection is the standard QC method to confirm purity.
-
TLC: Silica gel, 5% MeOH in DCM.[2] Visualize with UV (254 nm).
Storage & Handling:
-
Moisture Sensitivity: High. Hydrolyzes to the sulfonic acid (1-ethyl-1H-imidazole-4-sulfonic acid) upon contact with water.
-
Storage: Store at -20°C under inert gas (Argon/Nitrogen).
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Safety: Corrosive (Category 1B). Causes severe skin burns and eye damage. Handle in a fume hood.
References
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Sigma-Aldrich. 1-Ethyl-1H-imidazole-4-sulfonyl chloride Product Page (CAS 137049-01-5).Link
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ChemBK. Chemical Properties of 1-Ethyl-1H-imidazole-4-sulfonyl chloride.Link
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PubChem. 1-Methylimidazole-4-sulfonyl chloride (Analog Reference).Link
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Organic Syntheses. General Procedures for Chlorosulfonation of Imidazoles.Link
